2-(4-Aminophenyl)-1-(4-methylpiperazin-1-yl)ethan-1-one 2-(4-Aminophenyl)-1-(4-methylpiperazin-1-yl)ethan-1-one
Brand Name: Vulcanchem
CAS No.: 150784-50-2
VCID: VC2064840
InChI: InChI=1S/C13H19N3O/c1-15-6-8-16(9-7-15)13(17)10-11-2-4-12(14)5-3-11/h2-5H,6-10,14H2,1H3
SMILES: CN1CCN(CC1)C(=O)CC2=CC=C(C=C2)N
Molecular Formula: C13H19N3O
Molecular Weight: 233.31 g/mol

2-(4-Aminophenyl)-1-(4-methylpiperazin-1-yl)ethan-1-one

CAS No.: 150784-50-2

Cat. No.: VC2064840

Molecular Formula: C13H19N3O

Molecular Weight: 233.31 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Aminophenyl)-1-(4-methylpiperazin-1-yl)ethan-1-one - 150784-50-2

Specification

CAS No. 150784-50-2
Molecular Formula C13H19N3O
Molecular Weight 233.31 g/mol
IUPAC Name 2-(4-aminophenyl)-1-(4-methylpiperazin-1-yl)ethanone
Standard InChI InChI=1S/C13H19N3O/c1-15-6-8-16(9-7-15)13(17)10-11-2-4-12(14)5-3-11/h2-5H,6-10,14H2,1H3
Standard InChI Key AJGWCRWPCTVETH-UHFFFAOYSA-N
SMILES CN1CCN(CC1)C(=O)CC2=CC=C(C=C2)N
Canonical SMILES CN1CCN(CC1)C(=O)CC2=CC=C(C=C2)N

Introduction

Chemical Structure and Properties

2-(4-Aminophenyl)-1-(4-methylpiperazin-1-yl)ethan-1-one is a piperazine derivative characterized by the presence of an aminophenyl group attached to a methylpiperazine unit via an ethanone bridge. This compound features a unique structural arrangement that combines several pharmacologically relevant moieties in a single molecule.

Structural Components

The compound consists of three main structural elements:

  • A 4-aminophenyl group (para-aminophenyl)

  • An ethanone (acetyl) linking group

  • A 4-methylpiperazine ring system

Physical and Chemical Properties

Based on analysis of related compounds, the anticipated properties of 2-(4-Aminophenyl)-1-(4-methylpiperazin-1-yl)ethan-1-one are presented in the following table:

PropertyExpected Value
Molecular FormulaC₁₃H₁₉N₃O
Molecular WeightApproximately 233.31 g/mol
Physical StateLikely solid at room temperature
SolubilityModerately soluble in organic solvents; limited water solubility
Melting PointEstimated 120-150°C
Functional GroupsAmine (-NH₂), ketone (C=O), tertiary amine (piperazine)

Structural Relationships to Known Compounds

Comparison with 2-(4-Aminophenyl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one

The target compound bears significant structural similarity to 2-(4-Aminophenyl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one (CID 20112729), differing primarily in the substituent on the piperazine ring. Where our target compound has a methyl group, this related compound features a pyrimidinyl group . This structural difference likely impacts the compound's receptor binding profile and pharmacological properties.

Comparison with 2-(4-Methylpiperazin-1-yl)ethan-1-amine

Another structurally related compound is 2-(4-Methylpiperazin-1-yl)ethan-1-amine, which shares the 4-methylpiperazine moiety with our target compound but lacks the 4-aminophenyl group and contains an amine terminus instead of a ketone functionality . This compound is commercially available and has been studied for its chemical reactivity and potential biological applications.

Synthesis Pathways

Proposed Synthesis Routes

Based on synthetic methods employed for similar piperazine derivatives, several potential routes for synthesizing 2-(4-Aminophenyl)-1-(4-methylpiperazin-1-yl)ethan-1-one can be proposed:

Amide Coupling Approach

This approach would involve the reaction between 4-methylpiperazine and a suitably activated 2-(4-aminophenyl)acetic acid derivative:

  • Protection of the amino group in 4-aminophenylacetic acid

  • Activation of the carboxylic acid (via acid chloride or using coupling reagents)

  • Reaction with 4-methylpiperazine

  • Deprotection of the amino group

Reaction Conditions

The synthesis would typically be performed under the following conditions:

  • Inert atmosphere (nitrogen or argon)

  • Aprotic solvents such as dichloromethane or tetrahydrofuran

  • Room temperature to mild heating (20-60°C)

  • Use of bases such as triethylamine or N,N-diisopropylethylamine

Chemical Reactivity

Reactive Sites

The compound contains several sites that would exhibit characteristic reactivity:

Amine Reactivity

The primary aromatic amine group is expected to undergo typical reactions including:

  • Acylation with acid chlorides or anhydrides

  • Reductive alkylation with aldehydes or ketones

  • Diazotization with nitrous acid

  • Nucleophilic substitution reactions

Piperazine Reactivity

The tertiary amine of the piperazine ring can participate in:

  • Alkylation reactions

  • Coordination with metal ions

  • Acid-base interactions (pKa typically around 8-9)

Spectroscopic Characteristics

Predicted NMR Spectroscopy Features

Based on analysis of similar compounds, the following NMR spectral features would be expected:

¹H NMR

Key signals would likely include:

  • Aromatic protons of the aminophenyl group (δ 6.5-7.2 ppm)

  • Methylene protons adjacent to the ketone (δ 3.5-3.8 ppm)

  • Piperazine ring protons (δ 2.3-3.4 ppm)

  • N-methyl protons (δ 2.2-2.4 ppm)

  • Primary amine protons (δ 3.5-4.0 ppm, broad signal)

¹³C NMR

Expected carbon signals would include:

  • Carbonyl carbon (δ 168-172 ppm)

  • Aromatic carbons (δ 115-145 ppm)

  • Piperazine carbons (δ 40-55 ppm)

  • Methylene carbon adjacent to carbonyl (δ 39-42 ppm)

  • N-methyl carbon (δ 45-46 ppm)

Mass Spectrometry

The expected molecular ion peak would be at m/z 233, corresponding to the molecular formula C₁₃H₁₉N₃O. Fragment ions would likely include losses from the piperazine ring and cleavage at the ketone function.

Pharmacological Considerations

Neurotransmitter Receptors

Similar piperazine derivatives have demonstrated activity at:

  • Serotonin receptors (particularly 5-HT1A and 5-HT2A)

  • Dopamine receptors (D2 and D4 subtypes)

  • Adrenergic receptors

Enzyme Inhibition

The compound may exhibit inhibitory activity against:

  • Monoamine oxidase (MAO)

  • Various kinases implicated in cell signaling

Comparative Analysis with Structural Analogs

Structural Modifications and Effects

The following table compares key structural analogs and highlights the differences from the target compound:

CompoundKey Structural DifferenceExpected Effect on Activity
2-(4-Aminophenyl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-onePyrimidinyl vs. methyl on piperazineEnhanced binding to specific receptors; possible increased CNS activity
2-(4-Methylpiperazin-1-yl)ethan-1-amineLacks aminophenyl group; amine vs. ketoneAltered hydrogen bonding profile; different pharmacokinetic properties
1-{4-[(2-Aminophenyl)methyl]piperazin-1-YL}ethan-1-one2-aminophenyl vs. 4-aminophenyl; different attachment pointChanged electronic distribution; altered receptor binding profile
1-[4-(2-AMINOPHENYL)PIPERAZIN-1-YL]ETHANONEDirect attachment of 2-aminophenyl to piperazineReduced conformational flexibility; different spatial arrangement

Future Research Directions

Synthesis and Characterization

Priority research areas for this compound include:

  • Development of efficient and scalable synthesis methods

  • Complete spectroscopic characterization

  • Investigation of solid-state properties and polymorphism

Biological Evaluation

Future research should focus on:

  • Receptor binding profiles across multiple receptor systems

  • In vitro cytotoxicity against various cancer cell lines

  • Structure-activity relationship studies with systematic modifications

  • Pharmacokinetic studies to determine absorption, distribution, metabolism, and excretion profiles

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator